2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
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Overview
Description
2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a chlorophenyl group, a dihydropyrazinone ring, and a sulfanyl-acetamide linkage, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multiple steps:
Formation of the Dihydropyrazinone Ring: This step involves the reaction of 3-chlorophenyl hydrazine with an appropriate diketone under acidic or basic conditions to form the dihydropyrazinone ring.
Introduction of the Sulfanyl Group: The dihydropyrazinone intermediate is then reacted with a thiol compound to introduce the sulfanyl group.
Acetamide Formation: Finally, the sulfanyl intermediate is reacted with 2-methylphenyl acetic acid or its derivatives under amide coupling conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the dihydropyrazinone ring can be reduced to form alcohol derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a similar acetoacetate structure.
Acetylacetone: Another compound with a diketone structure.
Diketene: Used in the synthesis of acetoacetate derivatives.
Uniqueness
2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide is unique due to its combination of a chlorophenyl group, a dihydropyrazinone ring, and a sulfanyl-acetamide linkage. This unique structure provides distinct chemical and biological properties that are not found in simpler compounds like ethyl acetoacetate or acetylacetone.
Properties
Molecular Formula |
C19H16ClN3O2S |
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Molecular Weight |
385.9 g/mol |
IUPAC Name |
2-[4-(3-chlorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C19H16ClN3O2S/c1-13-5-2-3-8-16(13)22-17(24)12-26-18-19(25)23(10-9-21-18)15-7-4-6-14(20)11-15/h2-11H,12H2,1H3,(H,22,24) |
InChI Key |
OXIGIQKSZYCKRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=CN(C2=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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